molecular formula C18H17N3O3 B2999771 2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-39-9

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2999771
CAS No.: 886894-39-9
M. Wt: 323.352
InChI Key: VAWPOTPBNGEDFQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic core. The structure includes a 2-hydroxy group at position 2, a 9-methyl substituent, and an N-(1-phenylethyl) carboxamide moiety at position 2. It was synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol, yielding derivatives with consistent analgesic activity in the acetic acid writhing test . The pyrido-pyrimidine scaffold is proposed to act as a bioisostere for 4-hydroxyquinolin-2-one nuclei, sharing similar electronic and steric profiles .

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-6-10-21-15(11)20-17(23)14(18(21)24)16(22)19-12(2)13-8-4-3-5-9-13/h3-10,12,23H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWPOTPBNGEDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical formula for this compound is C18H17N3O3, and it features a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the hydroxyl group at the 2-position and the carbonyl group at the 4-position are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Research indicates that this compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain pathways.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of this compound through various bioassays:

  • In vitro COX Inhibition: The compound exhibited significant inhibitory activity against COX enzymes. The half-maximal inhibitory concentration (IC50) values for COX-2 were reported to be comparable to established anti-inflammatory drugs like celecoxib. For instance, IC50 values ranged around 0.04 μmol, indicating potent anti-inflammatory effects .
  • In vivo Models: In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, this compound demonstrated significant reductions in inflammation, with effective doses (ED50) comparable to indomethacin .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise:

  • Cell Line Studies: In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. Specific mechanisms include the modulation of apoptotic pathways and cell cycle arrest .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
Anti-inflammatoryCOX InhibitionIC50 = 0.04 μmol
Anti-inflammatoryCarrageenan Paw EdemaED50 = 10.5 mg/kg
AnticancerCell Proliferation AssayInduces apoptosis

Case Study 1: Inhibition of COX Enzymes

A study focused on the synthesis and biological evaluation of pyrimidine derivatives highlighted the efficacy of this compound as a selective COX inhibitor. The findings indicated that this compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound against breast cancer cell lines. The results showed a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the carboxamide group or heterocyclic core. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings
Target Compound : 2-Hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-(1-phenylethyl) Analgesic (acetic acid writhing model) Uniform activity across benzylamide derivatives; bioisosterism with quinolinones .
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide N-(thiazol-2-yl); thieno-pyrimidine fusion Unreported Structural hybrid with thieno-pyrimidine core; likely altered solubility/logP vs. target .
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Compound 37) N-(4-trifluoromethylbenzyl) Antimalarial (IC₅₀: 37 μM) Moderate activity against malaria parasites; CF₃ group enhances lipophilicity .
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-cyclohexyl Unreported Cyclohexyl substituent may improve metabolic stability vs. aromatic groups .
2-(4-Fluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-fluorophenyl; piperazine at position 7 Unreported (patented) Piperazine moiety introduces potential for CNS targeting or kinase inhibition .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The N-(1-phenylethyl) group in the target compound increases hydrophobicity (logP ~3–4), whereas N-cyclohexyl () or piperazine-containing analogs () may balance solubility and membrane permeability.
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound 37) may reduce oxidative metabolism, while thiazole or thiophene rings () could introduce CYP450 interactions.

Key Research Findings and Implications

Bioisosteric Relationships: The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-one pharmacophores, enabling scaffold-hopping strategies for drug design .

Substituent Flexibility : While the core dictates broad activity (e.g., analgesia), substituents fine-tune target engagement (e.g., antimalarial vs. CNS effects) .

Synthetic Accessibility: Ethanol-mediated condensation () provides a scalable route for generating diverse analogs.

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